Diphenidol-d10 is a deuterated derivative of diphenidol, a compound that is primarily known for its use in the treatment of vertigo and motion sickness. The deuterated form, Diphenidol-d10, is specifically utilized in analytical chemistry as an internal standard for quantifying diphenidol in various biological samples through techniques such as gas chromatography and liquid chromatography coupled with mass spectrometry. The incorporation of deuterium atoms enhances the sensitivity and accuracy of analytical measurements due to distinct mass differences.
Diphenidol-d10 is synthesized from diphenidol through a process that incorporates deuterium, which is a stable isotope of hydrogen. The compound can be obtained from specialized chemical suppliers or synthesized in laboratory settings using appropriate methodologies.
Diphenidol-d10 falls under the classification of organic compounds, specifically as a substituted phenolic compound. It is categorized as a pharmaceutical chemical and an analytical standard.
The synthesis of Diphenidol-d10 typically involves the introduction of deuterium into the diphenidol molecule. This can be achieved through various methods:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the deuterated product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the successful incorporation of deuterium into the diphenidol structure.
The molecular structure of Diphenidol-d10 retains the core structure of diphenidol but with ten hydrogen atoms replaced by deuterium atoms. The chemical formula for Diphenidol-d10 can be represented as .
Diphenidol-d10 undergoes similar chemical reactions as its non-deuterated counterpart due to its analogous structure. Key reactions include:
The kinetic isotope effect may influence reaction rates involving Diphenidol-d10 compared to regular diphenidol, providing insights into reaction mechanisms when studied under controlled conditions.
Diphenidol acts primarily as an antagonist at histamine H1 receptors and has anticholinergic properties. This dual action helps alleviate symptoms associated with motion sickness and vertigo.
Research indicates that the mechanism involves blocking signals in the vestibular system that lead to nausea and dizziness, thereby stabilizing balance and reducing discomfort.
Diphenidol-d10 is primarily used in research laboratories as an internal standard for quantification purposes in mass spectrometry. Its applications include:
Deuterium (²H or D), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical compounds like Diphenidol to create mechanistic probes for drug metabolism and receptor interaction studies. The primary chemical rationale lies in the kinetic isotope effect (KIE), arising from the increased bond strength of C–D (∼90 kJ/mol) compared to C–H (∼80 kJ/mol) and the reduced vibrational frequency of deuterium [4]. This effect significantly attenuates enzymatic oxidation rates at deuterated sites, particularly those mediated by cytochrome P450 enzymes, thereby altering metabolic pathways [10]. For Diphenidol-d10, where ten hydrogen atoms are replaced by deuterium (typically at the piperidine ring and alkyl chain), this deuteration aims to:
Table 1: Kinetic Isotope Effects in Deuterated Pharmaceuticals
Deuterated Compound | KIE Value | Metabolic Impact |
---|---|---|
Deutetrabenazine | 5–7 | 2-fold increase in half-life |
Diphenidol-d10 (Theoretical) | 3–5 (Estimated) | Reduced CYP-mediated N-dealkylation |
d6-Dextromethorphan | 4.5 | 40% lower clearance vs. non-deuterated form |
This approach aligns with the "deuterium switch" strategy, revitalizing existing pharmacophores for enhanced pharmacokinetic profiling without altering primary pharmacology [4] [10].
The synthesis of Diphenidol-d10 (C₂₁H₁₈D₁₀ClNO, MW 355.97 g/mol) necessitates site-selective deuterium incorporation into the Diphenidol scaffold (1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol). Two principal methodologies dominate:
Catalytic H/D Exchange:
Deuterated Building Block Approach:
Table 2: Synthetic Methods for Diphenidol-d10
Method | Deuterium Source | Reaction Conditions | Atom % D | Yield |
---|---|---|---|---|
Catalytic H/D Exchange | CD₃OD | PtO₂, 80°C, 24 h | 85–90 | 60–70% |
Building Block (Piperidine-d10) | D₂ (gas) | PtO₂, 100 psi, RT, 48 h | >98 | 75–85% |
Deuterium-induced alterations in Diphenidol’s physicochemical and pharmacological properties are subtle yet mechanistically significant:
Molecular Stability & Conformation:
Receptor Binding & Ion Channel Interactions:
Table 3: Receptor Binding Profiles of Diphenidol vs. Diphenidol-d10
Target | Diphenidol Kᵢ/IC₅₀ | Diphenidol-d10 Kᵢ/IC₅₀ | Isotope Effect |
---|---|---|---|
Muscarinic M1 Receptor | 0.43 µM | 0.47 µM | Insignificant (Δ<10%) |
Voltage-Gated Na⁺ Channel | 0.77 µM (at −70 mV) | 0.82 µM (at −70 mV) | Insignificant (Δ<10%) |
Kv Channels (Neuro2A) | 28.2 µM | 29.1 µM | Insignificant (Δ<5%) |
Biophysical Implications:
These insights underscore deuterium’s role as a "stealth" modifier—optimizing pharmacokinetics without compromising pharmacodynamics, thus validating Diphenidol-d10 as a high-fidelity tracer for antimuscarinic and ion channel research [1] [3] [10].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3